![molecular formula C8H9ClF3NO2S B2391064 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride CAS No. 2287260-34-6](/img/structure/B2391064.png)
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287260-34-6 . It has a molecular weight of 275.68 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3-(4-(trifluoromethyl)thiophen-3-yl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 275.68 .Mécanisme D'action
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride acts as an agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to the receptor and activates the signaling pathway, leading to the modulation of neurotransmitter release and synaptic plasticity. This mechanism of action is believed to be responsible for the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
The activation of mGluR5 by this compound leads to the modulation of various biochemical and physiological processes in the brain. It has been shown to enhance long-term potentiation (LTP), a process that is essential for learning and memory. This compound also increases the release of dopamine and other neurotransmitters, which can lead to the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride has several advantages for lab experiments. It is a highly selective agonist of mGluR5, which allows for the specific modulation of this receptor subtype. This compound is also stable and easy to handle, which makes it a suitable compound for in vitro and in vivo experiments. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the research of 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride include the development of new synthetic methods for the compound, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other neurological disorders.
Méthodes De Synthèse
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-(trifluoromethyl)thiophen-3-ylacetic acid with thionyl chloride, followed by the reaction with ammonia and 2-bromo-1-phenylethanone. The final product is obtained through the reaction of the intermediate product with hydrochloric acid.
Applications De Recherche Scientifique
2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with this compound are H303, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORSYJVHNBXGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

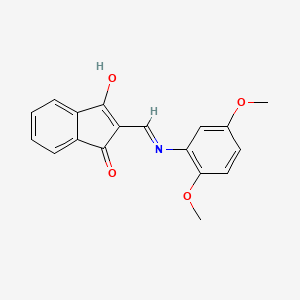

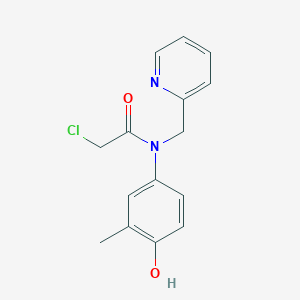

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)
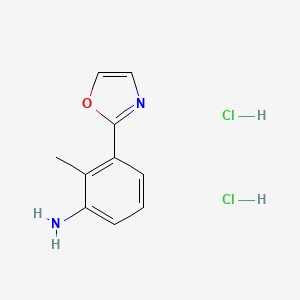
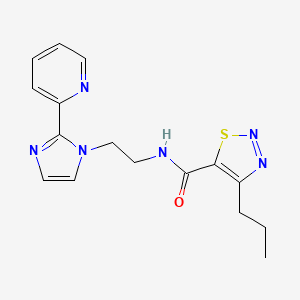

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
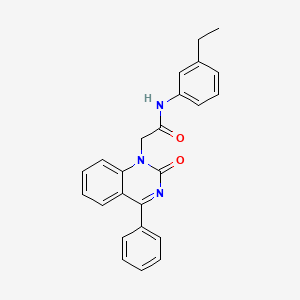

![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)